molecular formula C4H6O2S B13502680 1-Methanesulfonylprop-1-yne

1-Methanesulfonylprop-1-yne

Cat. No.: B13502680
M. Wt: 118.16 g/mol
InChI Key: NMNNLOHXZRKQEJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methanesulfonylprop-1-yne can be synthesized through several methods. One common approach involves the reaction of methanesulfonyl chloride with propyne in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Methanesulfonylprop-1-yne undergoes various chemical reactions, including:

    Addition Reactions: The compound can participate in addition reactions with halogens and hydrogen halides, leading to the formation of dihalogenated or halogenated products.

    Substitution Reactions: It can undergo nucleophilic substitution reactions, where the sulfone group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized to form sulfoxides or sulfones, and reduced to form thiols or sulfides.

Common Reagents and Conditions:

    Addition Reactions: Halogens (e.g., Br2, Cl2) and hydrogen halides (e.g., HBr, HCl) under mild conditions.

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

    Addition Reactions: Dihalogenated or halogenated alkenes.

    Substitution Reactions: Sulfone derivatives with various functional groups.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or sulfides.

Scientific Research Applications

1-Methanesulfonylprop-1-yne has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the production of specialty chemicals and materials, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-methanesulfonylprop-1-yne involves its interaction with various molecular targets. The sulfone group can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, proteins, and other biomolecules, potentially altering their function and activity. The exact pathways and molecular targets are still under investigation, but the compound’s reactivity suggests it may have diverse biological effects.

Comparison with Similar Compounds

1-Methanesulfonylprop-1-yne can be compared with other sulfone-containing compounds, such as:

    Methanesulfonyl Chloride: Similar in structure but more reactive due to the presence of a chloride group.

    Dimethyl Sulfone (DMSO2): A simpler sulfone with different reactivity and applications.

    Propynyl Sulfone Derivatives: Compounds with similar propynyl chains but varying functional groups, leading to different chemical properties and uses.

Properties

Molecular Formula

C4H6O2S

Molecular Weight

118.16 g/mol

IUPAC Name

1-methylsulfonylprop-1-yne

InChI

InChI=1S/C4H6O2S/c1-3-4-7(2,5)6/h1-2H3

InChI Key

NMNNLOHXZRKQEJ-UHFFFAOYSA-N

Canonical SMILES

CC#CS(=O)(=O)C

Origin of Product

United States

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